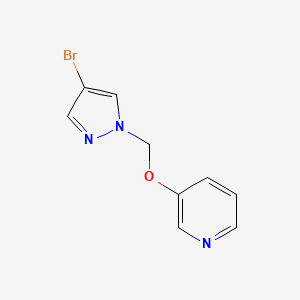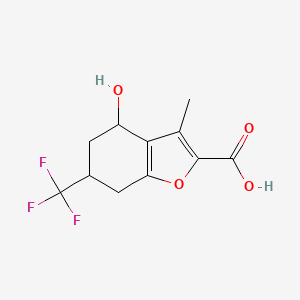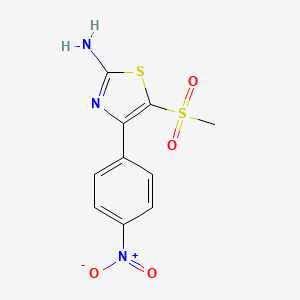
5-(Methylsulfonyl)-4-(4-nitrophenyl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylsulfonyl)-4-(4-nitrophenyl)thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methylsulfonyl group, a nitrophenyl group, and an amine group attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-4-(4-nitrophenyl)thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under basic conditions.
Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents like methylsulfonyl chloride.
Nitration of Phenyl Ring: The nitrophenyl group can be introduced through nitration reactions using concentrated nitric acid and sulfuric acid.
Amination: The final amine group can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
化学反応の分析
Types of Reactions
5-(Methylsulfonyl)-4-(4-nitrophenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst or metal hydrides.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals, dyes, and materials.
作用機序
The mechanism of action of 5-(Methylsulfonyl)-4-(4-nitrophenyl)thiazol-2-amine would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
4-(4-Nitrophenyl)thiazol-2-amine: Lacks the methylsulfonyl group.
5-(Methylsulfonyl)thiazol-2-amine: Lacks the nitrophenyl group.
4-Phenylthiazol-2-amine: Lacks both the nitro and methylsulfonyl groups.
Uniqueness
5-(Methylsulfonyl)-4-(4-nitrophenyl)thiazol-2-amine is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both the nitrophenyl and methylsulfonyl groups can influence its solubility, stability, and interaction with biological targets.
特性
分子式 |
C10H9N3O4S2 |
|---|---|
分子量 |
299.3 g/mol |
IUPAC名 |
5-methylsulfonyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9N3O4S2/c1-19(16,17)9-8(12-10(11)18-9)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3,(H2,11,12) |
InChIキー |
NTPHKHPAARHNPH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


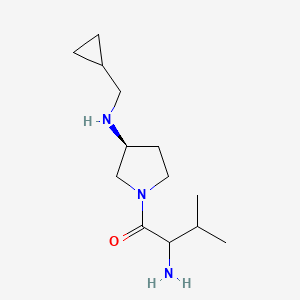
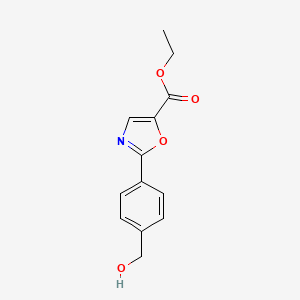

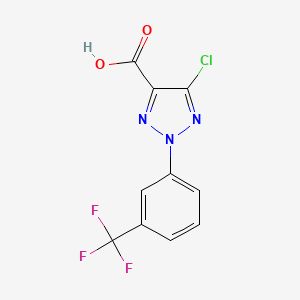
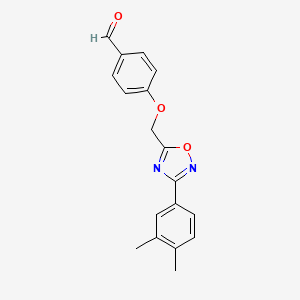
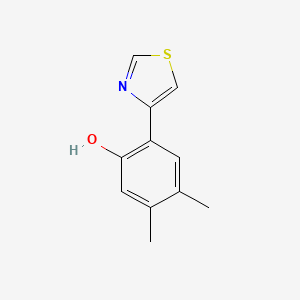
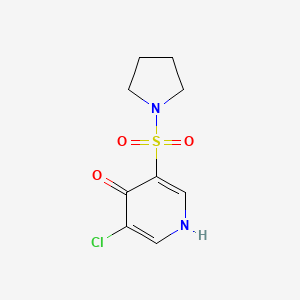
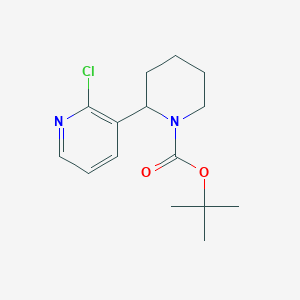
![1-(5-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11797339.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11797341.png)

